![molecular formula C9H7FN2O B1475120 8-氟-3-甲基咪唑并[1,5-a]吡啶-1-甲醛 CAS No. 1567100-48-4](/img/structure/B1475120.png)

8-氟-3-甲基咪唑并[1,5-a]吡啶-1-甲醛

描述

“8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .科学研究应用

合成和化学性质

加氢胺化和氨氧化:一项研究详细介绍了甲基咪唑并[1,2-a]吡啶的水性合成,包括类似于 8-氟-3-甲基咪唑并[1,5-a]吡啶-1-甲醛的化合物,通过“水介导”加氢胺化和银催化的分子内氨氧化,以中等至良好的收率生成咪唑并[1,2-a]吡啶-3-甲醛 (Darapaneni Chandra Mohan、Sadu Nageswara Rao 和 S. Adimurthy,2013 年)。

荧光分子转子:另一项研究介绍了基于 2-氯咪唑并[1,2-a]吡啶-3-甲醛的荧光分子转子,展示了咪唑并[1,2-a]吡啶环结构的修饰如何影响吸收和荧光,这对于开发新型光学材料和传感器至关重要 (S. D. Jadhav 和 N. Sekar,2017 年)。

生物等排体和药物设计

- GABA A 受体调节剂中的生物等排体:对 8-氟咪唑并[1,2-a]吡啶的研究突出了其作为 GABA(A) 受体调节剂中咪唑并[1,2-a]嘧啶的生物等排体的作用,展示了该化合物在治疗剂设计中的潜力 (A. Humphries 等人,2006 年)。

非天然碱基对和遗传密码扩展

- 非天然碱基对的开发:一项研究探索了涉及吡咯-2-甲醛和 9-甲基咪唑并[(4,5)-b]吡啶的非天然疏水碱基对的合成,有助于遗传密码的扩展,并增强了我们对 DNA 聚合酶相互作用的理解,这对于生物技术应用至关重要 (T. Mitsui 等人,2003 年)。

抗菌和抗癌活性

- 抗菌和抗癌化合物:对新型氟代取代化合物的研究,包括苯并吡喃衍生物,突出了与 8-氟-3-甲基咪唑并[1,5-a]吡啶-1-甲醛在结构上相关的化合物的潜在抗菌和抗癌活性,强调了氟代取代在药物化学中的重要性 (A. G. Hammam 等人,2005 年)。

作用机制

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

The direct functionalization of imidazo[1,2-a]pyridines, a related class of compounds, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in an acute tb mouse model , suggesting potential antimicrobial properties.

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines often involve specific reaction conditions, such as the presence of transition metals, oxidizing agents, and light for photocatalysis . These factors could potentially influence the action of the compound.

生化分析

Biochemical Properties

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over time.

Dosage Effects in Animal Models

The effects of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and effects on cellular function.

属性

IUPAC Name |

8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNVRIKSNSFSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

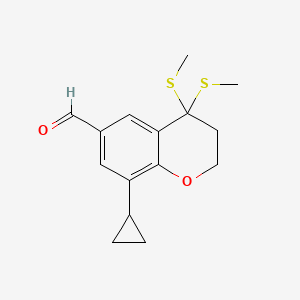

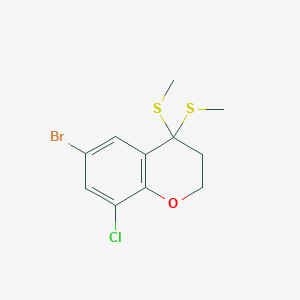

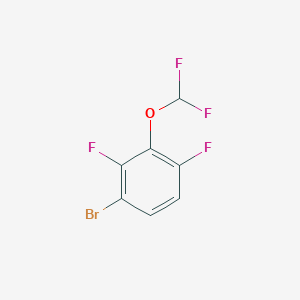

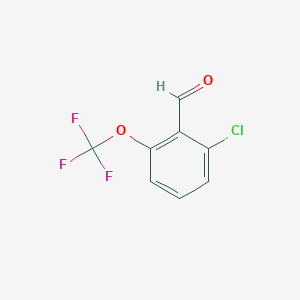

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1475044.png)

![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)

![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)